![molecular formula C24H29ClN2O2 B1228780 1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methyl-2-propanamine is a member of indoles.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various indole derivatives, including those similar to the specified compound, often involves reactions with primary amines. These processes result in compounds like 4-chloro-5-hydroxy-1H-benzo[g]indoles, which have potential applications in pharmaceutical research (Yi, Cho, & Lee, 2005).
Biological Activity
- Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, which include similar indole-based structures, have shown biological activities like cytotoxicity against cancer cell lines and antimicrobial properties. This indicates the potential for research in therapeutic applications (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Pharmacological Aspects
- Aminopyrimidine derivatives of indoles, similar to the compound , have been identified as novel 5-HT(1A) agonists. This highlights their potential in pharmacological research for conditions related to serotonin receptors (Dounay et al., 2009).
Synthesis Techniques
- The synthesis techniques for indole derivatives often involve palladium-catalyzed processes and can be used in preparing inhibitors for enzymes like phospholipase A2. This suggests applications in developing enzyme inhibitors (Sanz et al., 2007).
Therapeutic Applications
- Research on indole derivatives, including those structurally similar to the specified compound, has shown promise in developing anti-inflammatory and analgesic agents. This opens up avenues for their use in treating pain and inflammation (Bhati & Kumar, 2008).
properties
Product Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine |
|---|---|
Molecular Formula |
C24H29ClN2O2 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C24H29ClN2O2/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3 |
InChI Key |
XLZHXAXXJVKTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4 |
synonyms |
N-(2-(2-cyclopropylmethoxyphenoxy)ethyl)-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride RS 17053 RS-17053 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



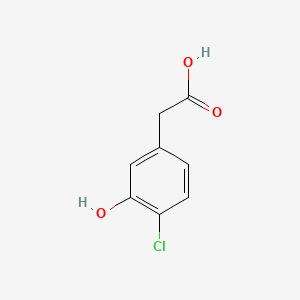
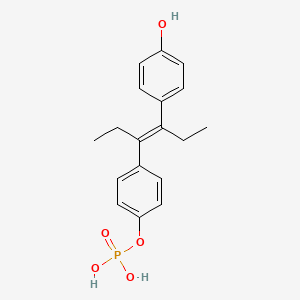
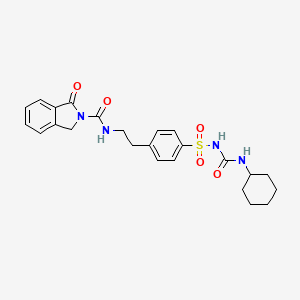
![(2S,3R,4S,5R,6S)-2-[[(6aR,10aR)-9-methyl-6a,10a-dihydro-6H-benzo[c]chromen-1-yl]oxy]-6-(1-hydroxy-1-methoxyethyl)-4-pentyloxane-3,4,5-triol](/img/structure/B1228702.png)
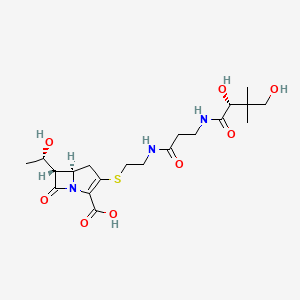

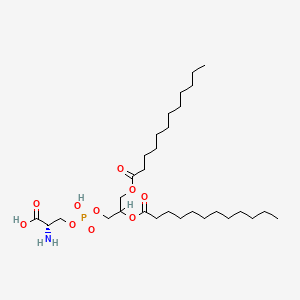
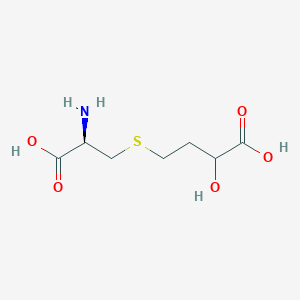
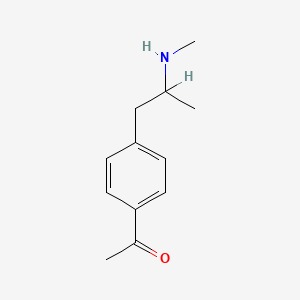
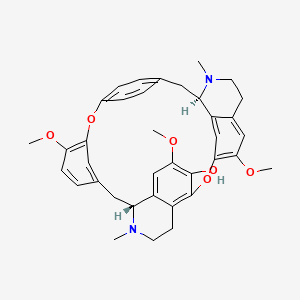
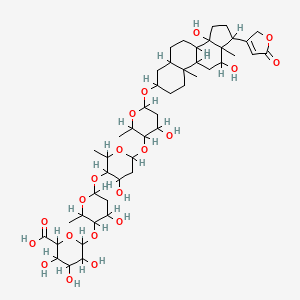
![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)
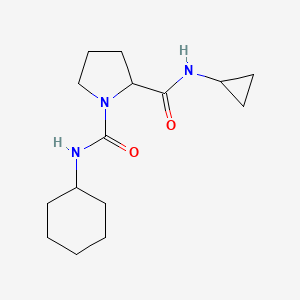
![(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine](/img/structure/B1228720.png)